![molecular formula C8H11Cl2N3O2 B2464398 5H,6H,7H-ピロロ[3,4-d]ピリミジン-5-カルボン酸メチルエステル二塩酸塩 CAS No. 2171642-94-5](/img/structure/B2464398.png)

5H,6H,7H-ピロロ[3,4-d]ピリミジン-5-カルボン酸メチルエステル二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

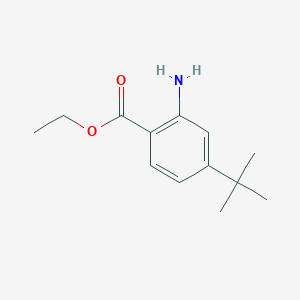

“Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 2171642-94-5 . Its IUPAC name is "methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride" .

Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1 H NMR (400 MHz, DMSO- d6) values are δ (ppm) 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH 3) . The 13 C NMR (100 MHz, DMSO- d6) values are δ (ppm) 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .

科学的研究の応用

- ピロロピラジン誘導体は、抗菌性を示すことが実証されています。 研究者らは、抗菌剤および抗真菌剤としての可能性を探求しています .

- いくつかのピロロピラジン誘導体は、抗炎症活性を示します。 これらの化合物は、さまざまな疾患における炎症反応の軽減に役立ちます .

- 研究者らは、ピロロピラジン誘導体を抗ウイルス用途について調査しています。 これらの化合物は、ウイルスの複製または侵入を阻害する可能性があります .

- 特定のピロロピラジン誘導体は、抗酸化特性を持っています。 これらの分子はフリーラジカルを捕捉し、細胞を酸化損傷から保護することができます .

- ピロロピラジン誘導体は、抗腫瘍剤として有望であることが示されています。 癌細胞の増殖を阻害するか、アポトーシスを誘導する可能性があります .

- 5H-ピロロ[2,3-b]ピラジン誘導体は、キナーゼ阻害活性を示します。 キナーゼは細胞シグナル伝達と調節において重要な役割を果たします .

抗菌活性

抗炎症効果

抗ウイルス性

抗酸化活性

抗腫瘍の可能性

キナーゼ阻害

要約すると、5H,6H,7H-ピロロ[3,4-d]ピリミジン-5-カルボン酸メチルエステル二塩酸塩は、抗菌用途から潜在的な癌治療まで、さまざまな分野で有望です。 ただし、その治療の可能性を完全に解き放つためには、さらなる研究が必要です . より詳細な情報が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Similar compounds have been reported to inhibit kinases , suggesting that this compound may also target kinases.

Mode of Action

It is likely that it interacts with its targets, possibly kinases, leading to changes in their activity

Biochemical Pathways

If it does indeed target kinases, it could potentially affect a variety of cellular processes, including signal transduction, cell cycle regulation, and apoptosis .

Result of Action

If it does inhibit kinases, it could potentially disrupt cellular processes regulated by these enzymes, leading to changes in cell behavior .

将来の方向性

Pyrrolopyrazine derivatives, which are structurally similar to “methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride”, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, there is potential for future research into the biological activities and potential applications of “methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride” and similar compounds.

生化学分析

Biochemical Properties

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride has been found to play a crucial role in several biochemical pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .

Cellular Effects

The effects of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride vary with different dosages in animal models

Metabolic Pathways

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . It also has effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

特性

IUPAC Name |

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-5-2-9-4-11-6(5)3-10-7;;/h2,4,7,10H,3H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJXCLMAGYPPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CN=CN=C2CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)

![[(3Z)-2-Oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2464331.png)

![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)

![8-(3,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464337.png)